molecular formula C7H7ClN2O2 B14048916 2-Chloro-6-methyl-3-nitroaniline

2-Chloro-6-methyl-3-nitroaniline

Cat. No.: B14048916
M. Wt: 186.59 g/mol
InChI Key: XSVUGYRNTXEDET-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, methyl, and nitro groups. This compound is used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3-nitroaniline typically involves the nitration of 2-Chloro-6-methylaniline. One common method includes the following steps :

    Nitration: 2-Chloro-6-methylaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.

    Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot reaction involving the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . This method is advantageous due to its high yield, mild reaction conditions, and cost-effectiveness.

Chemical Reactions Analysis

2-Chloro-6-methyl-3-nitroaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Reducing agents: Iron powder, hydrochloric acid, and hypophosphorous acid.

    Nucleophiles: Ammonia, amines, and alkoxides.

    Oxidizing agents: Potassium permanganate and chromic acid.

Comparison with Similar Compounds

2-Chloro-6-methyl-3-nitroaniline can be compared with other nitroaniline derivatives, such as:

    2-Nitroaniline: Similar in structure but lacks the chlorine and methyl groups.

    4-Nitroaniline: Has the nitro group in the para position relative to the amino group.

    2-Chloro-4-nitroaniline: Similar to this compound but lacks the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2-chloro-6-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUGYRNTXEDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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